4'-Demethyl Homoharringtonine

Antiproliferative Activity Cytotoxicity Leukemia

For PK/ADME and impurity profiling of omacetaxine/harringtonine, generic cephalotaxine esters are inadequate. 4'-DMHHT is the primary in vivo metabolite mediated by CYP1A2, CYP2E1, and HCES1, and a known degradation product requiring ICH Q3A/B-compliant quantification. - Only the authentic metabolite ensures valid plasma/tissue quantification in regulatory PK submissions. - Required as the exact impurity reference for stability-indicating HPLC method development and QC release testing. - Sourced as a certified analytical standard, shipped ambient, with lot-specific CoA for full traceability.

Molecular Formula C28H37NO9
Molecular Weight 531.6 g/mol
CAS No. 98599-84-9
Cat. No. B026889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Demethyl Homoharringtonine
CAS98599-84-9
SynonymsCephalotaxine 4-Hydrogen (2R)-2-Hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate (Ester);  5’-Des-O-methylhomoharringtonine; 
Molecular FormulaC28H37NO9
Molecular Weight531.6 g/mol
Structural Identifiers
SMILESCC(C)(CCCC(CC(=O)[O-])(C(=O)OC1C2C3=CC4=C(C=C3CC[NH+]5C2(CCC5)C=C1OC)OCO4)O)O
InChIInChI=1S/C28H37NO9/c1-26(2,33)7-4-9-28(34,15-22(30)31)25(32)38-24-21(35-3)14-27-8-5-10-29(27)11-6-17-12-19-20(37-16-36-19)13-18(17)23(24)27/h12-14,23-24,33-34H,4-11,15-16H2,1-3H3,(H,30,31)/t23-,24-,27+,28-/m1/s1
InChIKeyLRNKGNYRSLLFRU-KSZYUSJVSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Demethyl Homoharringtonine: Key Metabolite & Analytical Standard


4'-Demethyl Homoharringtonine (4'-DMHHT, also known as 5'-Des-O-methylhomoharringtonine) is a naturally occurring cephalotaxine alkaloid and a primary metabolite of homoharringtonine (HHT), a well-established cytotoxic component derived from the evergreen plant *Cephalotaxus harringtonia* . With a molecular formula of C₂₈H₃₇NO₉ and a molecular weight of 531.59 g/mol , this compound is supplied primarily as a chiral standard, pharmaceutical impurity reference, or as a stable isotope-labeled internal standard for advanced analytical and pharmacokinetic investigations .

4'-Demethyl Homoharringtonine: No Generic Substitute


Procurement of a generic cephalotaxine alkaloid as a substitute for 4'-Demethyl Homoharringtonine is not scientifically justifiable. This compound is not simply a less active analog; it is the principal and often sole identifiable *in vivo* and *in vitro* metabolite of the clinically relevant drug homoharringtonine (omacetaxine) . Critical bioanalytical studies have demonstrated that 4'-DMHHT is the specific degradation product of harringtonine (HT) in biological matrices, mediated by CYP1A2, CYP2E1, and HCES1 [1]. Therefore, substituting the metabolite with the parent drug or an alternative ester derivative (e.g., harringtonine or isoharringtonine) would yield invalid data in metabolism, impurity, or pharmacokinetic studies, as it would fail to replicate the distinct molecular profile required for accurate detection and quantification [2].

Comparative Evidence for 4'-Demethyl Homoharringtonine


Comparative Potency Against Leukemia and Solid Tumors

The cytotoxic efficacy of 4'-Demethyl Homoharringtonine is context-dependent relative to its parent compounds. In a head-to-head analysis of derivative synthesis, the 4'-demethyl scaffold served as the basis for generating analogs with significantly enhanced potency. Specifically, the 4'-n-heptyl-4'-demethylharringtonine derivative (1f) exhibited IC50 values of 9.4 nM against HL-60 leukemia cells and 0.4 μM against HeLa cervical cancer cells, representing an improvement of approximately 5- and 10-fold over harringtonine (HT), and 2- and 4-fold over homoharringtonine (HHT), respectively [1]. While the unmodified 4'-DMHHT may exhibit lower direct cytotoxicity compared to HHT, as it is described as a low-activity metabolite [2], its value lies in this distinct activity profile and its role as a precursor to more potent analogs.

Antiproliferative Activity Cytotoxicity Leukemia Solid Tumors

Specific Metabolite and Forced Degradation Product

In controlled stability and metabolism studies, 4'-Demethyl Homoharringtonine is the predominant and unique transformation product of the parent drug harringtonine (HT). UPLC-Q-TOF-MS analysis identified three forced degradation products of HT: 4'-demethyl HT, cephalotaxine, and dehydrated HT. Critically, when HT was incubated in isolated biological homogenates from SD rats, the only degradation product detected was 4'-demethyl HT [1]. This finding is corroborated by *in vitro* lung pharmacokinetic studies, which confirmed that HT's primary phase I metabolism across different species results exclusively in the formation of 4'-demethyl HT, a reaction mediated by CYP1A2, CYP2E1, and HCES1 enzymes [2].

Pharmacokinetics Metabolite Identification Forced Degradation LC-MS

Structural Impact on Multidrug Resistance

The absence of the 4'-methyl group in 4'-DMHHT is a key structural determinant influencing the compound's interaction with drug efflux pumps. In a comparative study of cephalotaxine esters, HHT was shown to be a weak substrate for P-glycoprotein (P-gp), with a low resistance factor (RF) of 5.1 when comparing IC50 values in parental KB-3-1 cells versus P-gp-overexpressing KB-V1 cells [1]. However, the structurally related analog cephalotaxine (the core scaffold of 4'-DMHHT) demonstrated a much higher RF of 42.7, indicating that minor modifications can drastically alter a compound's susceptibility to P-gp-mediated resistance [1]. This establishes a class-level inference that the 4'-DMHHT scaffold's specific substitution pattern is crucial for tuning interactions with ABC transporters, a major mechanism of clinical drug resistance.

Chemoresistance P-glycoprotein Multidrug Resistance Structure-Activity Relationship

Strategic Procurement Scenarios for 4'-Demethyl Homoharringtonine


Scenario 1: Bioanalytical Method Development & PK Studies

For laboratories conducting pharmacokinetic (PK), absorption, distribution, metabolism, and excretion (ADME), or drug-drug interaction (DDI) studies involving the harringtonine family of compounds, the procurement of 4'-Demethyl Homoharringtonine as a certified analytical standard is essential. As established, 4'-DMHHT is the primary and specific *in vivo* metabolite [REFS-1, REFS-2]. Without this exact standard, accurate quantification of the metabolite in plasma or tissue samples is impossible, leading to incomplete and potentially rejected PK profiles. This is particularly critical for preclinical and clinical studies where regulatory bodies (e.g., FDA, EMA) require validated methods for all major circulating metabolites. Utilizing a generic cephalotaxine ester would constitute a methodological failure.

Scenario 2: Impurity Profiling & Stability Method Validation

This scenario applies to pharmaceutical companies and contract research organizations (CROs) developing or manufacturing harringtonine or homoharringtonine drug products. 4'-Demethyl Homoharringtonine is a known degradation product [3]. To comply with ICH Q3A/B guidelines, a stability-indicating HPLC method must be developed and validated to quantify this specific impurity. Procurement of a high-purity batch of 4'-DMHHT is mandatory for method development (spiking studies), validation (determining LOQ/LOD, linearity, accuracy), and routine quality control testing to ensure drug product purity and stability over its shelf life.

Scenario 3: Medicinal Chemistry & SAR Optimization

For academic or industrial medicinal chemistry groups focused on improving the therapeutic index of the cephalotaxine class, 4'-DMHHT serves as a vital starting material or reference compound. The data clearly shows that the 4'-demethyl scaffold can be chemically modified to produce derivatives with significantly enhanced potency against cancer cells [4]. Furthermore, class-level evidence suggests this scaffold plays a role in modulating interactions with drug efflux pumps like P-gp [5]. Therefore, sourcing this compound is a prerequisite for executing rational SAR campaigns aimed at designing novel anticancer agents with improved potency and reduced susceptibility to multidrug resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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